(E)-2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethenesulfonamide is a synthetic organic compound that features a phenyl group, a thiophene ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethenesulfonamide typically involves the following steps:
Formation of the Ethenesulfonamide Backbone: This can be achieved through the reaction of a suitable sulfonyl chloride with an amine under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Thiophene Ring Incorporation: The thiophene ring can be introduced through a variety of methods, including direct coupling reactions or via thiophene-containing intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethenesulfonamide: can be compared with other sulfonamide derivatives, cyclopropyl-containing compounds, and thiophene-based molecules.
Sulfonamide Derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Cyclopropyl-Containing Compounds: Cyclopropyl groups are often used to enhance the metabolic stability and binding affinity of drug molecules.
Thiophene-Based Molecules: Thiophene rings are common in organic electronics and pharmaceuticals due to their unique electronic properties.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activity, stability, and electronic properties that are not found in other similar compounds.
Properties
IUPAC Name |
(E)-2-phenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c18-21(19,12-8-14-5-2-1-3-6-14)17-13-16(9-10-16)15-7-4-11-20-15/h1-8,11-12,17H,9-10,13H2/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUBORIOCLYCDR-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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